molecular formula C6H11ClO4S B2496818 Ethyl 2-(chlorosulfonyl)-2-methylpropanoate CAS No. 55896-99-6

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

Cat. No. B2496818
CAS RN: 55896-99-6
M. Wt: 214.66
InChI Key: JDPDYSDJJGMSED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(chlorosulfonyl)-2-methylpropanoate involves key developments and methodologies that enable efficient production. For instance, an efficient synthesis approach reported involves the ethanolysis of tertiary alkyl bromide, leading to chloromethyl esters through a series of optimized steps (Ragan et al., 2010). Another example is the preparation of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, showcasing the application of reaction mechanisms for potential bioactivity (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is often characterized using techniques like X-ray diffraction. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and its crystal structure determined, providing insight into its geometric configuration and intermolecular interactions (Johnson et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 2-(chlorosulfonyl)-2-methylpropanoate derivatives can be complex, involving multiple steps and conditions that affect their outcomes. For instance, the deprotonation of ethyl (E)-2-alkenoates has been shown to yield products through specific reaction paths, highlighting the importance of ester conformations in determining reaction outcomes (Krebs, 1981).

Physical Properties Analysis

The physical properties of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate and related compounds are essential for their application in various chemical processes. Studies on the thermolysis of similar compounds provide valuable data on their thermal stability and decomposition pathways, which are crucial for their safe handling and application in synthesis processes (King & Khemani, 1985).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other compounds, is vital. The conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis demonstrates the complex chemical behavior and potential transformations that can occur under specific conditions (Tanikaga et al., 1984).

Scientific Research Applications

Ethylene and Its Derivatives in Plant Science

  • Regulating Plant Growth and Ripening : Ethylene plays a crucial role in the growth and ripening of plants. Compounds like 1-Methylcyclopropene (1-MCP) have been studied for their ability to inhibit ethylene action, leading to major advances in understanding ethylene's role in plants. 1-MCP is effective in preventing ethylene effects in a wide range of fruits, vegetables, and floriculture crops, highlighting the potential for ethylene and its derivatives in controlling agricultural outcomes (Blankenship & Dole, 2003).

Chemical Recycling and Environmental Management

  • Chemical Recycling of Polymers : Research into the chemical recycling of poly(ethylene terephthalate) (PET) showcases the broader applicability of ethyl and methyl esters in breaking down and repurposing polymers. Techniques like hydrolysis, using alkaline or acidic conditions, allow for the recovery of monomers like terephthalic acid, which can be repolymerized. This process underscores the importance of chemical recycling in addressing solid waste and conserving petrochemical products (Karayannidis & Achilias, 2007).

Ethylene Oxide in Sterilization

  • Medical Device Sterilization : Ethylene oxide is a critical sterilizing agent for medical devices. Recent advancements have highlighted its importance in sterilization processes, emphasizing the need for cycle design and validation. This area of research is significant for improving the safety and efficacy of medical sterilization techniques (Mendes, Brandão, & Silva, 2007).

Toxicity and Environmental Fate of Ethyl Derivatives

  • Toxicity and Biodegradation : The environmental fate and toxicity of compounds like Ethyl tertiary-Butyl Ether (ETBE) and Ethylmercury have been extensively studied. These works highlight the complexities of assessing the environmental and health impacts of chemical compounds, underscoring the importance of understanding their biodegradation pathways and toxic effects (Mcgregor, 2007); (Kern et al., 2019).

Safety and Hazards

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed and fatal if inhaled .

properties

IUPAC Name

ethyl 2-chlorosulfonyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPDYSDJJGMSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

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